molecular formula C25H23FN4O2S2 B2694159 2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1105198-68-2

2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2694159
CAS No.: 1105198-68-2
M. Wt: 494.6
InChI Key: RJCWTRQRQMPFNC-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heterocyclic system known for its pharmacological relevance in kinase inhibition and receptor modulation. Key structural elements include:

  • 3-methyl and 6-phenyl substituents on the thienopyrimidinone scaffold, enhancing lipophilicity and steric bulk.
  • 4-(2-fluorophenyl)piperazinyl group attached to the oxoethyl moiety, contributing to receptor affinity (e.g., serotonin or dopamine receptors) due to the fluorophenyl-piperazine pharmacophore .

The 2-fluorophenyl substitution on the piperazine ring may improve metabolic stability compared to non-fluorinated analogs by reducing oxidative metabolism .

Properties

IUPAC Name

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O2S2/c1-28-24(32)23-19(15-21(34-23)17-7-3-2-4-8-17)27-25(28)33-16-22(31)30-13-11-29(12-14-30)20-10-6-5-9-18(20)26/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCWTRQRQMPFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidin-4-one core, the introduction of the piperazine ring, and the attachment of the fluorophenyl group. Common synthetic routes may involve:

    Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: This can be achieved through nucleophilic substitution reactions, where a suitable piperazine derivative is reacted with an electrophilic intermediate.

    Attachment of the Fluorophenyl Group: This step may involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the fluorophenyl group onto the piperazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine or thieno[3,2-d]pyrimidin-4-one core are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated solvents, palladium catalysts, bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemical Structure Overview

This compound has a thieno[3,2-d]pyrimidin-4-one core, characterized by the following components:

  • Piperazine ring : Provides potential for receptor interactions.
  • Fluorophenyl group : Enhances lipophilicity and may affect pharmacokinetics.

Medicinal Chemistry

The compound is being investigated for its potential as a drug candidate due to its ability to interact with specific biological targets. Its unique structure allows for modifications that can lead to enhanced efficacy and selectivity in therapeutic applications.

Pharmacology

Research indicates that this compound can be used to study the pharmacokinetics and pharmacodynamics of new therapeutic agents. It may act on various receptors or enzymes, making it useful in understanding drug action mechanisms.

Materials Science

The properties of this compound are being explored for applications in advanced materials, such as organic semiconductors and photovoltaic cells. Its structural characteristics may allow it to serve as a building block for novel material synthesis.

Biological Studies

This compound can be utilized in biochemical assays to investigate its effects on various biological pathways. It may serve as a ligand in receptor binding studies or be tested for its activity against specific cellular targets.

Mechanism of Action

The mechanism of action of 2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Pyridothienopyrimidinone vs. Thienopyrimidinone
  • Compound from : Incorporates a pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one scaffold. In contrast, the target compound’s simpler thienopyrimidinone core offers better synthetic accessibility .
Pyridazinone vs. Thienopyrimidinone
  • Compound from : Features a pyridazin-3(2H)-one core.

Substituent and Linker Modifications

Piperazine Substituents
Compound Name / Source Piperazine Substituent Key Differences
Target Compound 4-(2-fluorophenyl) Enhanced metabolic stability due to ortho-fluorine .
Compound 4-(4-fluorophenyl) Para-fluorine may improve receptor selectivity (e.g., 5-HT1A vs. D2) .
Compound 4-(2-fluorophenyl) Lacks the oxoethylsulfanyl linker, reducing conformational flexibility .
Sulfanyl Linker Variations
  • Compound: Replaces the oxoethylsulfanyl group with a (2-fluorobenzyl)thio moiety.
  • Compound : Uses a morpholine-2-oxoethylsulfanyl linker. The morpholine ring introduces hydrogen-bond acceptors, improving solubility but possibly competing with target binding .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound Compound Compound
Molecular Weight ~525 g/mol ~550 g/mol ~480 g/mol
LogP (Predicted) 3.8 4.2 4.5
Hydrogen Bond Donors 1 2 0
Key Advantages Balanced lipophilicity Extended π-system High BBB permeability

The target compound’s logP (~3.8) suggests optimal membrane permeability without excessive hydrophobicity, whereas ’s higher logP (~4.5) may lead to solubility challenges .

Receptor Binding and Selectivity

  • Piperazine-Containing Analogs : The 2-fluorophenylpiperazine group in the target compound is associated with dual 5-HT1A/D2 receptor modulation, while para-fluorinated analogs () show preferential 5-HT1A affinity .
  • Morpholine-Linked Analog () : Likely shifts activity toward kinases (e.g., PI3K) due to morpholine’s prevalence in kinase inhibitors .

Biological Activity

The compound 2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered interest for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has a molecular formula of C24H27FN4O5SC_{24}H_{27}FN_4O_5S and a molecular weight of 502.6 g/mol. Its structure features a thienopyrimidine core, which is known for diverse biological activities.

Research indicates that compounds similar to this thienopyrimidine derivative may interact with various biological targets, including:

  • Equilibrative Nucleoside Transporters (ENTs) : The compound may act as an inhibitor of ENTs, which are crucial in nucleoside transport and metabolism. In particular, studies have shown that derivatives of 4-(2-fluorophenyl)piperazine exhibit selective inhibition towards ENT2 over ENT1, suggesting potential therapeutic applications in cancer treatment and other diseases related to nucleoside metabolism .
  • G Protein-Coupled Receptors (GPCRs) : The structural components of this compound suggest it could interact with GPCRs, which are pivotal in various signaling pathways. These interactions can lead to modulation of intracellular calcium levels and other second messenger systems .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in the piperazine moiety and the thienopyrimidine scaffold can significantly affect potency and selectivity against specific biological targets. For instance:

  • Fluorination : The presence of the fluorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
  • Sulfanyl Group : The sulfanyl group is believed to contribute to the compound's ability to form stable interactions with target enzymes or receptors.

Case Studies

Several studies have investigated related compounds and their biological activities:

  • Inhibition Studies : A study involving analogues of 4-(2-fluorophenyl)piperazine demonstrated that certain modifications increased selectivity for ENT2 by 5 to 10-fold compared to ENT1. This highlights the importance of structural optimization in drug design .
  • Cell Viability Assays : In vitro assays showed that specific analogues did not adversely affect cell viability while effectively inhibiting nucleoside uptake, indicating a favorable therapeutic index .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogues:

Compound NameTargetActivitySelectivityReference
FPMINTENT1/ENT2InhibitorENT2 > ENT1
Analog 3cENT1/ENT2Non-competitive Inhibitor-
Thienopyrimidine DerivativeGPCRsModulator-

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